1-{3,5-Bisnitro-4-methylbenzoyl}azepane

Description

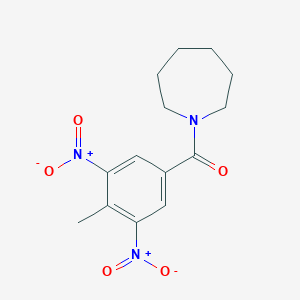

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H17N3O5 |

|---|---|

Molecular Weight |

307.3g/mol |

IUPAC Name |

azepan-1-yl-(4-methyl-3,5-dinitrophenyl)methanone |

InChI |

InChI=1S/C14H17N3O5/c1-10-12(16(19)20)8-11(9-13(10)17(21)22)14(18)15-6-4-2-3-5-7-15/h8-9H,2-7H2,1H3 |

InChI Key |

HVGZUZKKILXTGJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N2CCCCCC2)[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N2CCCCCC2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 3,5 Bisnitro 4 Methylbenzoyl Azepane

Retrosynthetic Analysis of the 1-{3,5-Bisnitro-4-methylbenzoyl}azepane Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. icj-e.org This process helps in designing a logical and efficient synthetic plan.

The most prominent functional group in the target molecule is the tertiary amide. The most logical and common retrosynthetic disconnection is that of the amide bond between the carbonyl carbon and the azepane nitrogen. This C-N bond cleavage simplifies the target molecule into two key precursors: 3,5-Bisnitro-4-methylbenzoic acid and azepane . This approach is standard for amide synthesis, where a carboxylic acid (or its activated derivative) is coupled with an amine.

The azepane ring is a seven-membered nitrogen heterocycle. While azepane itself is commercially available, its synthesis and the preparation of its derivatives are important areas of research. nih.gov One of the most classic and straightforward methods for synthesizing the parent azepane is the Beckmann rearrangement of cyclohexanone (B45756) oxime, typically under acidic conditions. More contemporary and versatile methods for creating functionalized azepane rings have also been developed. These include the dearomative ring expansion of nitroarenes mediated by photochemistry nih.gov, copper-catalyzed tandem amination/cyclization reactions nih.gov, and various ring-expansion cascades. acs.org The synthesis and ring-opening polymerization of functionalized caprolactams also provide a route to polyamide structures containing the azepane skeleton. acs.org

The synthesis of the aromatic precursor, 3,5-Bisnitro-4-methylbenzoic acid, requires precise control over the regioselectivity of electrophilic aromatic substitution, specifically nitration. The logical starting material is 4-methylbenzoic acid (p-toluic acid). In this molecule, the methyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director.

Nitration of 4-methylbenzoic acid will therefore be directed to the positions ortho to the methyl group (positions 2 and 6) and meta to the carboxylic acid group (positions 3 and 5). Since positions 3 and 5 are also ortho to the activating methyl group, these positions are the most favorable for substitution. To achieve dinitration, forcing conditions are necessary. This typically involves using a potent nitrating mixture, such as a combination of fuming nitric acid and concentrated sulfuric acid, often with heating. orgsyn.org The strong deactivating effect of the first installed nitro group necessitates these harsh conditions to introduce the second. Procedures for the dinitration of benzoic acid itself are well-documented and provide a strong precedent for this transformation. orgsyn.orgtruman.edu

The positional control of the methyl group is established by the choice of the starting material. By beginning the synthetic sequence with 4-methylbenzoic acid, the methyl group is fixed at the C4 position of the benzene (B151609) ring throughout the reaction pathway. The subsequent nitration reactions occur relative to this pre-existing substituent, ensuring the final aromatic precursor has the correct 3,5-dinitro-4-methyl substitution pattern.

Forward Synthesis Pathways to this compound

The forward synthesis involves the preparation of the precursors as outlined in the retrosynthetic analysis, followed by their coupling. The key step is the formation of the amide bond.

The direct condensation of a carboxylic acid and an amine to form an amide bond is a cornerstone reaction in organic synthesis. researchgate.net However, the specific coupling of 3,5-Bisnitro-4-methylbenzoic acid with azepane presents challenges. The carboxylic acid is sterically hindered by the adjacent methyl and nitro groups, and its reactivity is reduced by the electron-withdrawing nature of the two nitro substituents.

To overcome these challenges, a coupling reagent is required to activate the carboxylic acid. chimia.ch A variety of reagents and conditions can be employed, and optimization is often necessary to achieve a good yield. researchgate.net Common classes of coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), as well as uronium/phosphonium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net

For particularly difficult couplings involving sterically hindered components, alternative strategies may be more effective. One such approach is the in-situ formation of an acyl fluoride (B91410) from the carboxylic acid, which can then react with the amine. rsc.orgrsc.org Acyl fluorides can be less sterically demanding than other activated intermediates and have proven successful where standard methods fail. rsc.orgresearchgate.net

The selection of the base and solvent is also critical for reaction success. Non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) are commonly used to neutralize the acid formed during the reaction. Aprotic solvents such as N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) are typical choices.

Below is a table outlining potential conditions for the amide coupling, based on established methods for challenging amide bond formations.

| Coupling Reagent | Additive/Base | Solvent | Typical Temperature | Comments |

|---|---|---|---|---|

| EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) | HOBt / DIPEA | DMF or DCM | 0 °C to Room Temp | A standard, widely used method; may be sluggish due to steric hindrance. researchgate.net |

| DCC (N,N'-Dicyclohexylcarbodiimide) | DMAP (cat.) | DCM | 0 °C to Room Temp | Effective, but the dicyclohexylurea (DCU) byproduct can complicate purification. researchgate.net |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | DIPEA or Collidine | DMF | Room Temp | Highly efficient and fast-acting reagent, often successful for hindered substrates. researchgate.net |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA | DMF or CH₃CN | Room Temp | A phosphonium-based reagent, good for peptide and other challenging couplings. |

| Cyanuric Chloride or PyFluor | Pyridine or DIPEA | DCM or MeCN | 0 °C to Reflux | Forms a highly reactive acyl fluoride/chloride in situ, effective for hindered systems. rsc.orgresearchgate.net |

Development of Efficient and Selective Nitration Procedures for Precursor Aromatic Systems

The synthesis of the dinitrated aromatic precursor, 4-methyl-3,5-dinitrobenzoic acid, begins with a suitable starting material, typically p-toluic acid (4-methylbenzoic acid). The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. cerritos.edumasterorganicchemistry.com The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. In p-toluic acid, the methyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director.

To achieve the desired 3,5-dinitro substitution pattern, forcing conditions are generally required. A common and effective method involves the use of a mixed acid system, typically a combination of concentrated or fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). orgsyn.orgchemicalbook.comwikipedia.orggoogle.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. cerritos.edunih.gov

The reaction proceeds in a stepwise manner. The first nitration is directed by the interplay of the methyl and carboxyl groups. The second nitration then occurs on the now more deactivated ring. The synthesis of 3,5-dinitrobenzoic acid from benzoic acid often requires heating to ensure the introduction of the second nitro group. orgsyn.org A similar protocol, involving heating with fuming nitric acid and sulfuric acid, is applicable to p-toluic acid to yield 4-methyl-3,5-dinitrobenzoic acid. sigmaaldrich.com

Table 1: Comparison of Nitrating Systems for Aromatic Acids

| Nitrating Agent/System | Typical Conditions | Selectivity/Remarks |

|---|---|---|

| Conc. HNO₃ / Conc. H₂SO₄ | 0°C to 145°C | Standard method for many nitrations. orgsyn.orglibretexts.org Temperature control is critical. Can lead to mixtures of isomers. |

| Fuming HNO₃ / Conc. H₂SO₄ | Elevated temperatures | More potent system required for deactivated substrates or dinitration. orgsyn.orggoogle.com |

Synthesis of Key Intermediates: Substituted Benzoic Acids and Azepane Scaffolds

4-Methyl-3,5-dinitrobenzoic Acid: This key intermediate is prepared via the dinitration of p-toluic acid as described above. The crude product obtained after pouring the reaction mixture onto ice is typically a solid that can be collected by filtration. orgsyn.org

Azepane: Azepane, also known as hexamethyleneimine, is a cyclic secondary amine. It can be synthesized through various methods, including the partial hydrogenolysis of hexamethylene diamine. wikipedia.org Other routes involve ring-expansion reactions or the cyclization of suitable linear precursors. acs.orgrsc.org Numerous synthetic strategies have been developed for constructing the azepane scaffold due to its prevalence in bioactive molecules and pharmaceuticals. nih.govnih.govacs.org For laboratory-scale synthesis, it is also commercially available.

Advanced Purification and Isolation Techniques for the Target Compound and its Precursors

Purification of 4-Methyl-3,5-dinitrobenzoic Acid: The crude 4-methyl-3,5-dinitrobenzoic acid isolated from the nitration reaction often contains impurities, including unreacted starting material, mononitrated species, and other isomers. Recrystallization is a primary method for purification. Solvents such as aqueous ethanol (B145695) are commonly used for recrystallizing dinitrobenzoic acids. orgsyn.org Other methods include dissolving the acid in a basic solution (like sodium carbonate), filtering out insoluble non-acidic impurities, and then re-precipitating the purified acid by adding a strong acid. orgsyn.org Industrial purification of nitroaromatics may also involve washing with alkaline water streams to remove acidic by-products like nitrophenols. google.com Melt crystallization is another technique used for purifying nitroaromatic compounds on a larger scale. google.com

Purification of this compound: The final amide product is typically a solid. After the reaction is complete, the product can be isolated by quenching the reaction mixture, followed by extraction and evaporation of the solvent. The primary method for purification is chromatography.

Column Chromatography: This is a highly effective method for separating the target amide from unreacted starting materials, coupling agents, and by-products. The choice of stationary and mobile phases is critical. For nitroaromatic compounds, reversed-phase chromatography using stationary phases like C18 with mobile phases such as methanol-water or acetonitrile-water mixtures is common. nih.govchromforum.org The polarity of the eluent is adjusted to achieve optimal separation. Normal-phase chromatography on silica (B1680970) gel is also a viable option, often using solvent systems like hexane/ethyl acetate (B1210297) or dichloromethane/methanol. wpmucdn.com

Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of the reaction and for identifying the appropriate solvent system for column chromatography. youtube.com

Recrystallization: If a sufficiently pure solid is obtained after chromatography, recrystallization from a suitable solvent can be performed to obtain a highly crystalline product with a sharp melting point.

Catalytic and Sustainable Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the development of more sustainable and efficient catalytic methods to minimize waste and improve safety.

Exploration of Organocatalytic and Metal-Catalyzed Amide Bond Formation

The formation of the amide bond between 4-methyl-3,5-dinitrobenzoic acid and azepane is a critical step. While the conversion of the carboxylic acid to an acid chloride followed by reaction with the amine is a robust method, direct amidation reactions are gaining prominence due to their improved atom economy. acs.org

Metal-Catalyzed Direct Amidation: Various transition metal catalysts have been developed for the direct coupling of carboxylic acids and amines. These catalysts activate the carboxylic acid in situ, avoiding the need to prepare a separate activated derivative. Group (IV) metals like titanium and zirconium have shown significant promise. For instance, zirconium(IV) chloride (ZrCl₄) and titanium tetrafluoride (TiF₄) have been used to catalyze the amidation of benzoic acids. rsc.org Metal-organic frameworks (MOFs) containing zirconium have also been employed as reusable heterogeneous catalysts for this transformation. thieme-connect.com

Organocatalytic Amide Bond Formation: Organocatalysis offers a metal-free alternative for amide synthesis. Boron-based catalysts, such as boronic acids, can facilitate the direct dehydrative condensation of carboxylic acids and amines. nih.gov Other organocatalytic systems, including those based on tropylium (B1234903) ions, have also been reported to efficiently promote amide bond formation under mild conditions. nih.gov These methods are attractive from a green chemistry perspective as they avoid the use of potentially toxic heavy metals. acs.org

Green Chemistry Principles Applied to Aromatic Nitration and Azepane Functionalization

Aromatic Nitration: Traditional nitration with mixed acids generates significant amounts of acidic waste, which poses a serious environmental issue. Green chemistry seeks to address this through several strategies. The use of solid acid catalysts, such as zeolites, can offer a more environmentally benign alternative to liquid acids. Zeolites can enhance regioselectivity and are recyclable, reducing waste. Other approaches focus on alternative nitrating agents or solvent-free conditions. For example, clay-supported reagents (clayfen) have been used for the nitration of styrenes in the absence of solvent. researchgate.net

Amide Bond Formation: The application of green chemistry to amide synthesis focuses on several key areas. acs.orgrsc.org This includes the use of biocatalysis, where enzymes like Candida antarctica lipase (B570770) B can catalyze the formation of amides in greener solvents like cyclopentyl methyl ether, often with high conversion and yield, simplifying purification. nih.govnih.gov The development of catalytic direct amidation, as discussed above, is itself a core principle of green chemistry, as water is the only byproduct. nih.gov Choosing safer, bio-based solvents over traditional dipolar aprotic solvents like DMF is another important consideration. whiterose.ac.uk

Development of Chemo- and Regioselective Synthesis Strategies

Regioselectivity in Nitration: As previously mentioned, the substitution pattern on the aromatic ring is controlled by the directing effects of the existing groups. The synthesis of 4-methyl-3,5-dinitrobenzoic acid is a clear example of regiocontrol. The methyl group directs ortho/para, and the carboxyl group directs meta. The positions ortho to the methyl group are also meta to the carboxyl group (positions 3 and 5), leading to the desired isomer as the major product under forcing conditions.

Chemoselectivity in Amide Formation: Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the final coupling step, the primary challenge is to form the amide bond without promoting unwanted side reactions. If using the acid chloride route, the high reactivity of the acyl chloride ensures it reacts preferentially with the secondary amine of azepane. In direct catalytic amidation, the catalyst's role is to selectively activate the carboxylic acid towards nucleophilic attack by the amine, without affecting the nitro groups or the aromatic C-H bonds. The choice of catalyst and reaction conditions is paramount to achieving high chemoselectivity. For instance, certain metal catalysts are known to promote specific C-H amination, which would be an undesirable side reaction in this context. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 1 3,5 Bisnitro 4 Methylbenzoyl Azepane

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For 1-{3,5-Bisnitro-4-methylbenzoyl}azepane, both ¹H and ¹³C NMR spectra were acquired to map out the connectivity and chemical environment of each atom.

The ¹H NMR spectrum reveals distinct signals corresponding to the protons of the azepane ring and the substituted benzoyl moiety. The aromatic region displays a singlet, indicative of the two equivalent protons on the dinitrophenyl ring. The methyl group protons also appear as a singlet, shifted downfield due to the electronic effects of the adjacent nitro groups. The protons of the azepane ring exhibit complex multiplets due to their diastereotopic nature and restricted rotation around the amide bond, a common feature in N-acyl azepanes.

The ¹³C NMR spectrum complements the proton data, showing characteristic resonances for the carbonyl carbon, the aromatic carbons attached to the nitro groups, and the aliphatic carbons of the azepane ring. The number and chemical shifts of the signals are in full agreement with the proposed structure.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.35 | s | 2H | Ar-H |

| 3.78 - 3.65 | m | 2H | Azepane-CH₂ (N-CH₂) |

| 3.55 - 3.42 | m | 2H | Azepane-CH₂ (N-CH₂) |

| 2.45 | s | 3H | Ar-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 168.5 | C=O |

| 148.2 | C-NO₂ |

| 141.0 | C-CH₃ |

| 135.5 | C-C=O |

| 125.0 | Ar-CH |

| 47.8 | Azepane-C (N-CH₂) |

| 45.2 | Azepane-C (N-CH₂) |

| 29.5 | Azepane-C |

| 28.1 | Azepane-C |

| 27.3 | Azepane-C |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) was employed to determine the accurate molecular mass of the title compound, confirming its elemental composition. The experimentally measured mass was found to be in excellent agreement with the calculated theoretical mass for the protonated molecule [M+H]⁺.

The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) experiment provides further structural confirmation. Key fragmentation pathways include the cleavage of the amide bond, leading to the formation of the 3,5-dinitro-4-methylbenzoyl cation and the azepane ring fragment, as well as the characteristic loss of nitro groups.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Difference (ppm) |

|---|

Vibrational Spectroscopy (Infrared and Raman) for Characterization of Functional Groups within this compound

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. Both Infrared (IR) and Raman spectroscopy were utilized to characterize this compound.

The IR spectrum exhibits strong absorption bands characteristic of the key functional groups. A prominent band is observed for the carbonyl (C=O) stretching of the amide group. The asymmetric and symmetric stretching vibrations of the nitro groups (NO₂) give rise to two strong bands in the expected regions. The C-H stretching vibrations of the aromatic, methyl, and azepane ring protons are also clearly visible.

Raman spectroscopy offers complementary information, particularly for the symmetric vibrations and the aromatic ring modes, which often show strong signals in the Raman spectrum.

Table 4: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1645 | Strong | C=O Stretch (Amide I) |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~2930, 2860 | Medium | Aliphatic C-H Stretch |

X-ray Crystallography for Definitive Solid-State Molecular Structure and Conformational Analysis (If suitable crystals are obtainable)

The definitive determination of the three-dimensional arrangement of atoms in the solid state is achieved through single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's conformation.

To date, no public records of a successful single-crystal X-ray diffraction study for this compound have been found. The ability to obtain crystals of suitable quality for such an analysis is often a challenging step and depends on various factors including solvent, temperature, and the intrinsic packing ability of the molecule. Should suitable crystals be grown in the future, X-ray crystallography would provide invaluable information on the planarity of the amide bond, the conformation of the seven-membered azepane ring (which likely adopts a chair or boat-like conformation), and the orientation of the dinitrophenyl group relative to the azepane moiety.

Advanced Spectroscopic Techniques for Isomeric Distinction and Purity Assessment

The purity of this compound is crucial for its subsequent use in synthesis. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for assessing purity. The presence of a single, sharp peak in the chromatogram is indicative of a high-purity sample.

In principle, advanced NMR techniques such as 2D correlation spectroscopy (COSY, HSQC, HMBC) could be used to distinguish between potential isomers, for instance, if the nitro groups were at different positions on the aromatic ring. These techniques would allow for the unambiguous assignment of all proton and carbon signals by mapping their correlations through bonds. For the title compound, these techniques would serve to further confirm the established structure and rule out any isomeric impurities that may not be easily detectable by 1D NMR alone.

Reaction Chemistry and Synthetic Transformations of 1 3,5 Bisnitro 4 Methylbenzoyl Azepane

Reactivity of the Nitro Groups: Reduction, Nucleophilic Aromatic Substitution, and Condensation Reactions

The two nitro groups on the aromatic ring are the most reactive sites for a variety of chemical transformations. Their strong electron-withdrawing nature significantly influences the reactivity of the entire molecule.

Reduction: The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, and 1-{3,5-Bisnitro-4-methylbenzoyl}azepane is expected to readily undergo this reaction to furnish the corresponding amino derivatives. wikipedia.org A variety of reducing agents can be employed, with the choice of reagent determining the final product. wikipedia.orgorganic-chemistry.org

Selective Reduction: It is conceivable that selective reduction of one nitro group over the other could be achieved by careful control of reaction conditions and stoichiometry of the reducing agent. This would provide access to monoamino-mononitro derivatives, which are valuable synthetic intermediates.

Complete Reduction: More forceful reducing conditions would lead to the formation of the diamino compound, 1-{3,5-diamino-4-methylbenzoyl}azepane.

| Reagent System | Expected Product | Reference |

| Catalytic Hydrogenation (e.g., Pd/C, PtO2) | Diamine | wikipedia.org |

| Metal/Acid (e.g., Fe/HCl, SnCl2/HCl) | Diamine | wikipedia.org |

| Sodium Borohydride/Transition Metal Catalyst | Diamine | jsynthchem.com |

| Sodium Hydrosulfite | Diamine | wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr): The two nitro groups strongly activate the benzene (B151609) ring towards nucleophilic aromatic substitution (SNAr). nih.gov This allows for the displacement of a suitable leaving group on the ring by a nucleophile. In the case of this compound, while there isn't an inherent leaving group other than the nitro groups themselves under harsh conditions, this reactivity is a key consideration for its derivatives. For instance, if a halogen were present on the ring, it would be readily displaced by nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. nih.gov

Condensation Reactions: While less common for nitro groups themselves, the reduction of the nitro groups to amines opens up a plethora of condensation reactions. The resulting amino groups can react with carbonyl compounds to form imines (Schiff bases), which can then be further modified.

Chemical Transformations of the Amide Linkage: Hydrolysis and Transamidation Pathways

The amide bond in this compound is a robust functional group, but it can be cleaved under specific conditions.

Hydrolysis: The amide linkage can be hydrolyzed to its constituent carboxylic acid (3,5-dinitro-4-methylbenzoic acid) and amine (azepane) under either acidic or basic conditions, typically requiring elevated temperatures. The strong electron-withdrawing nitro groups may influence the rate of hydrolysis.

Transamidation: This process involves the exchange of the azepane moiety with another amine. While mechanistically possible, this reaction is generally less facile than hydrolysis and often requires specific catalysts or reaction conditions.

Reactivity of the Azepane Ring Nitrogen: Alkylation, Acylation, and Potential Ring Expansion/Contraction

The nitrogen atom of the azepane ring, being part of a secondary amide, is significantly less nucleophilic than a free secondary amine. However, some reactions at this position are still conceivable.

N-Alkylation and N-Acylation: Direct alkylation or acylation of the amide nitrogen is generally difficult due to its reduced nucleophilicity. However, deprotonation of the amide N-H with a strong base could generate an amidate anion, which would then be susceptible to reaction with electrophiles like alkyl halides or acyl chlorides.

Ring Expansion/Contraction: There is no direct evidence from the literature to suggest that the azepane ring in this specific molecule would readily undergo ring expansion or contraction under normal conditions. Such reactions are typically driven by specific structural features or reagents that are not inherent to this molecule. However, the synthesis of various functionalized azepane derivatives is an active area of research. nih.govmdpi.comcolab.ws

Electrophilic and Nucleophilic Substitution Reactions on the Benzene Ring of this compound

The electronic properties of the substituents on the benzene ring dictate its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (EAS): The two nitro groups are powerful deactivating groups for electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.comyoutube.com They withdraw electron density from the ring, making it less attractive to electrophiles. Furthermore, they are meta-directors. The methyl group is an activating, ortho-, para-director. In this case, the directing effects are complex, but the strong deactivating nature of the nitro groups would likely make any further electrophilic substitution challenging.

Nucleophilic Aromatic Substitution (NAS): As previously discussed (Section 4.1), the nitro groups strongly activate the ring for nucleophilic aromatic substitution. nih.govresearchgate.net This is arguably the most important mode of reactivity for the aromatic ring in this molecule, particularly if a suitable leaving group is present.

Exploration of Rearrangement Reactions and Fragmentations of the Molecular Scaffold

Currently, there is a lack of specific literature data on rearrangement or fragmentation reactions involving this compound. The stability of the benzoyl and azepane moieties suggests that such reactions would require significant energy input or specific reagents to induce skeletal changes. Photochemical or mass spectrometric fragmentation patterns could reveal potential rearrangement pathways, but this remains an area for future investigation.

Integration of this compound into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product. nih.gov While there are no specific examples of this compound being used in MCRs, its functional groups suggest potential applications. For instance, after reduction of the nitro groups to amines, the resulting diamine could participate in MCRs that form heterocyclic structures. The presence of multiple reactive sites could allow for the construction of complex molecular architectures in a single step. The use of nitro-containing compounds in MCRs is an established strategy. nih.gov

Computational and Theoretical Investigations of 1 3,5 Bisnitro 4 Methylbenzoyl Azepane

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), would be used to investigate the electronic properties of 1-{3,5-Bisnitro-4-methylbenzoyl}azepane. These calculations would provide insights into the distribution of electrons within the molecule, highlighting the effects of the electron-withdrawing nitro groups and the methyl group on the benzoyl ring. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. A molecular electrostatic potential (MEP) map would visually represent the charge distribution, identifying regions of positive and negative potential.

Conformational Analysis of the Azepane Ring and Rotational Barriers of the Benzoyl Moiety

The seven-membered azepane ring can adopt several low-energy conformations, such as chair and boat forms. A thorough conformational analysis, likely using molecular mechanics or DFT, would be necessary to identify the most stable conformer of this compound in the gas phase and in solution. Furthermore, the rotational barrier around the amide bond connecting the benzoyl moiety to the azepane ring would be calculated to understand the rigidity of this linkage and the potential for different rotamers to exist.

Theoretical Elucidation of Reaction Mechanisms for Key Synthetic Steps and Derivatizations Involving this compound

Theoretical methods could be employed to model the reaction pathways for the synthesis of this compound, for instance, the acylation of azepane with 3,5-dinitro-4-methylbenzoyl chloride. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction mechanism and its kinetics could be achieved. Similarly, theoretical studies could predict the outcomes of various derivatization reactions, guiding synthetic efforts.

Molecular Dynamics Simulations to Understand Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations would provide a picture of the dynamic behavior of this compound over time. These simulations can reveal how the molecule moves and flexes at different temperatures. By including solvent molecules in the simulation box, the interactions between the compound and the solvent could be studied in detail, providing insights into its solubility and how the solvent might influence its conformation and reactivity.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are often used to predict spectroscopic data, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions, once validated against experimentally obtained spectra, can aid in the structural confirmation of the synthesized compound and the interpretation of its spectroscopic features. For example, calculated IR frequencies could be compared to an experimental IR spectrum to assign specific vibrational modes to the observed absorption bands.

Exploration of Advanced Materials and Catalytic Applications Derived from 1 3,5 Bisnitro 4 Methylbenzoyl Azepane

Role as a Building Block in the Synthesis of Novel Polymeric Materials and Supramolecular Assemblies

The structure of 1-{3,5-Bisnitro-4-methylbenzoyl}azepane makes it a compelling candidate as a monomer or building block for the synthesis of novel polymers and supramolecular structures. The dinitrobenzoyl moiety can be incorporated into polymer backbones, potentially yielding materials with high thermal stability and specific mechanical properties. For instance, polyimides derived from dinitro compounds have been shown to be amorphous and can form flexible, tough, and transparent films with excellent thermal stability, exhibiting glass transition temperatures ranging from 334 °C to 412 °C and 5% weight loss temperatures exceeding 540 °C in a nitrogen atmosphere. researchgate.net The rigid structure and potential for hydrogen bonding in such polymers contribute to their impressive mechanical strength. researchgate.net

The dinitro groups also offer sites for further chemical modification, allowing for the tuning of polymer properties. For example, the reduction of the nitro groups to amines would create reactive sites for cross-linking or for the introduction of other functional groups, thereby altering the solubility, mechanical, and electronic characteristics of the resulting polymer.

Investigation of Optical and Electronic Properties for Advanced Material Development (e.g., through modification of nitro groups)

The optical and electronic properties of this compound are expected to be dominated by the dinitro-aromatic system. Aromatic nitro compounds are known to exhibit absorption in the ultraviolet-visible spectrum; for example, nitrobenzene (B124822) absorbs at around 330 nm. libretexts.org The presence of two nitro groups in this compound would likely lead to a bathochromic (red) shift in its absorption spectrum.

The strong electron-withdrawing nature of the nitro groups significantly influences the electronic properties of the molecule, creating a high dipole moment. libretexts.org This polarity is a key factor in the development of nonlinear optical (NLO) materials. Novel two-dimensional octupoles with donor cores and acceptor peripheries have demonstrated large first hyperpolarizability, a key NLO property. scielo.br By strategically modifying the nitro groups or other parts of the this compound molecule, it could be engineered to act as a component in such NLO materials.

Furthermore, the reduction of the nitro groups to amines would drastically alter the electronic properties, converting the electron-withdrawing nature of the substituents to electron-donating. This transformation would significantly impact the absorption and emission spectra, potentially leading to fluorescent materials. The ability to tune the electronic properties through chemical modification is a highly desirable feature for the development of advanced materials for optoelectronic applications. Computational studies on aromatic nitro compounds are often used to predict key properties like heat of formation, density, and detonation performance, which can guide the design of new energetic materials. researchgate.net

Assessment of Catalytic Potential as a Ligand in Homogeneous or Heterogeneous Metal Catalysis (Non-biological systems)

The azepane nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This suggests that the compound could serve as a ligand in transition metal catalysis. Azepane-containing derivatives have been explored for their role in drug discovery and have been incorporated into various bioactive molecules. researchgate.netbohrium.com In the context of catalysis, the azepane ring can be a part of a larger ligand scaffold that influences the steric and electronic environment of a metal center.

Palladium-catalyzed cross-coupling reactions, for instance, often employ nitrogen-containing ligands. researchgate.net The specific conformation and steric bulk of the azepane ring could impart selectivity in catalytic transformations. Furthermore, the electronic effects of the dinitrobenzoyl group would be transmitted to the metal center, influencing its catalytic activity. The strong electron-withdrawing nature of the dinitrobenzoyl group would decrease the electron density on the nitrogen atom, potentially affecting its coordination strength and the reactivity of the resulting metal complex.

While the direct catalytic applications of this specific molecule are not documented, related systems provide insights. For example, the synthesis of tetrahydrobenzo[b]azepines has been achieved through palladium/norbornene cooperative catalysis. nih.gov This demonstrates the compatibility of the azepane ring system with transition metal catalysis. The development of functionalized azepane derivatives as inhibitors for protein tyrosine phosphatases also points to the chemical tractability of this heterocyclic system. nih.gov

Applications in Chemical Sensing and Recognition Based on Molecular Interactions

The electron-deficient character of the dinitro-aromatic ring in this compound makes it a promising candidate for applications in chemical sensing. Dinitrophenol and its derivatives are known to interact with various molecules, and this interaction can be harnessed for sensing purposes. For example, a selective optical chemical sensor for 2,6-dinitrophenol (B26339) has been developed based on the fluorescence quenching of a functional polymer. nih.gov The interaction in this case was based on hydrogen bonding.

Similarly, nitrogen-doped carbon quantum dots have been used as a fluorescent probe for the detection of 2,4-dinitrophenol, with the sensing mechanism relying on the quenching of fluorescence through resonance energy transfer. scielo.br The high sensitivity and selectivity of such systems underscore the potential of dinitrophenyl moieties in sensor development. It is conceivable that this compound, or polymers and materials derived from it, could be used to detect electron-rich analytes through charge-transfer interactions, leading to a colorimetric or fluorescent response.

The azepane ring could also play a role in molecular recognition by providing a specific three-dimensional binding pocket. The combination of the rigid aromatic unit and the flexible aliphatic ring could lead to selective binding of guest molecules, a key principle in the design of chemical sensors.

Development of Functional Materials for Sorption or Separation Processes (Non-biological contexts)

Nitroaromatic compounds have been the subject of separation studies, particularly in environmental contexts due to their presence as pollutants. nih.gov Functional materials designed for the sorption and separation of these compounds often rely on specific interactions. Conversely, materials incorporating nitroaromatic functionalities could be used to separate other classes of compounds.

A material synthesized from this compound would present a surface with both polar (nitro groups) and non-polar (methyl group, parts of the azepane ring) regions. This amphiphilic character could be exploited in chromatographic separation processes. For example, solvating gas chromatography has been shown to be effective for the rapid separation of nitroaromatic compounds. researchgate.net A stationary phase based on a polymer derived from this compound could exhibit unique selectivity for a range of analytes.

The potential for strong intermolecular interactions, including π-π stacking and hydrogen bonding, could also be leveraged for the development of materials for selective gas sorption. The defined pores and channels within a polymeric or supramolecular material derived from this compound could be tailored to selectively adsorb certain gases or vapors from a mixture.

Future Research Directions and Broad Perspectives on Complex Azepane Benzoyl Systems

Development of Divergent Synthetic Strategies for Highly Functionalized Analogues of 1-{3,5-Bisnitro-4-methylbenzoyl}azepane

The synthesis of the parent compound, This compound , can be envisioned through the acylation of azepane with 3,5-dinitro-4-methylbenzoyl chloride . The latter would likely be prepared from the corresponding carboxylic acid, which in turn can be synthesized by the nitration of 4-methylbenzoic acid. While this provides a direct route, future research should focus on creating a diverse library of analogues to enable systematic studies.

A primary strategy would involve the synthesis of a variety of substituted benzoyl chlorides. This can be achieved by either starting with differently substituted benzoic acids or by employing late-stage functionalization techniques on the aromatic ring. For instance, the methyl group could be replaced with a range of alkyl, aryl, or functionalized moieties to probe steric and electronic effects.

Another divergent approach would be to modify the azepane ring. A plethora of substituted azepanes can be synthesized through various established methods, including ring-expansion reactions and multi-step sequences. researchgate.net Coupling these modified azepanes with a common benzoyl chloride precursor would rapidly generate a library of compounds with diverse stereochemistry and functionality on the saturated heterocyclic portion.

Furthermore, post-synthesis modification of the This compound scaffold itself presents a powerful tool. The strong electron-withdrawing nature of the two nitro groups facilitates nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.org This would allow for the displacement of a nitro group (or other suitable leaving groups installed on the ring) by a wide array of nucleophiles, introducing new functional groups onto the benzoyl moiety.

Integration of the this compound Scaffold into Advanced Organic Methodologies

The unique electronic and structural features of the This compound scaffold make it an ideal candidate for integration into various advanced organic methodologies.

The two nitro groups are not only key activators for SNAr reactions but can also be selectively or fully reduced to amino groups. organic-chemistry.org The resulting aminobenzoyl azepane derivatives would be valuable building blocks for a wide range of subsequent transformations. For example, the newly formed amino groups could be diazotized and converted into a variety of other functional groups, or they could participate in condensation reactions to form new heterocyclic systems. The differential reduction of one nitro group over the other would offer a pathway to asymmetrically functionalized derivatives.

The azepane ring, with its non-planar structure, can introduce interesting stereochemical and conformational effects into these reactions. researchgate.net The amide bond connecting the two rings exhibits rotational restriction, which could be exploited in stereoselective transformations on either the azepane or the benzoyl part of the molecule. The development of catalytic systems that can differentiate between the various C-H bonds on the azepane ring for functionalization would be a particularly exciting avenue.

Systematic Structure-Reactivity Relationship Studies for Non-Biological Applications

A systematic investigation into the structure-reactivity relationships (SRRs) of the This compound family is crucial for understanding and predicting their chemical behavior. By synthesizing a library of analogues as described in section 7.1, researchers can systematically vary the electronic and steric properties of the molecule and quantify the impact on its reactivity.

For instance, the rate of SNAr reactions could be correlated with the nature of the substituents on the aromatic ring. semanticscholar.org The Hammett equation and its extensions could be used to quantify the electronic effects of these substituents. Similarly, the impact of the azepane ring's conformation and substitution pattern on the reactivity of the benzoyl moiety can be studied.

These SRR studies would not be limited to reactivity. The physical properties of these compounds, such as their redox potentials, thermal stability, and spectroscopic characteristics, could also be systematically investigated. This data would be invaluable for the rational design of molecules with tailored properties for applications in areas such as energetic materials, charge-transfer complexes, or as functional dopants in polymers.

Harnessing Computational Chemistry for Rational Design of Novel Derivatives with Tailored Chemical Functionality

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool to guide the synthesis and characterization of novel This compound derivatives. researchgate.net Quantum chemical calculations can provide insights into the geometric and electronic structures of these molecules. researchgate.netresearchgate.net

Key properties that can be modeled include:

Electron distribution and electrostatic potential: To identify reactive sites for both electrophilic and nucleophilic attack.

Frontier molecular orbital energies (HOMO/LUMO): To predict redox properties and reactivity. jmaterenvironsci.com

Reaction mechanisms: To elucidate the pathways of key transformations, such as SNAr or nitro group reduction, and to predict the stability of intermediates and transition states.

Spectroscopic properties: To aid in the interpretation of experimental data from techniques like NMR, IR, and UV-Vis spectroscopy.

By constructing a computational model of the parent compound, researchers can perform in silico modifications and predict the consequences for its chemical functionality. This rational design approach can significantly streamline the experimental workflow by prioritizing the synthesis of candidates with the most promising properties for a given application, be it in catalysis, materials science, or as a scaffold for more complex molecules.

Unexplored Frontiers in Materials Science and Sustainable Chemical Technologies Leveraging Azepane-Benzoyl Architectures

The unique combination of a highly polarized aromatic ring and a flexible saturated heterocycle in the This compound framework opens up intriguing possibilities in materials science and sustainable chemistry.

In materials science, the high nitrogen and oxygen content, coupled with the inherent energy of the nitro groups, suggests potential applications in the field of energetic materials. nih.gov The azepane moiety could be used to tune the sensitivity and thermal stability of such materials. Furthermore, the strong electron-accepting nature of the dinitrobenzoyl group makes these compounds interesting candidates for the formation of charge-transfer complexes with electron-donating molecules, which could have applications in organic electronics. The incorporation of this scaffold into polymer backbones could lead to new functional polymers with tailored optical or electronic properties. rsc.org

From a sustainability perspective, the reactivity of the nitro groups could be harnessed in the design of recyclable reagents or catalysts. For example, a polymer-supported analogue could be used as a reagent for a specific transformation and then regenerated by reducing the resulting amino groups back to nitro groups. The biodegradability of nitroaromatic compounds is an area of active research, and understanding how the azepane moiety influences the microbial degradation of this scaffold could inform the design of more environmentally benign chemicals. oup.comnih.gov The use of saturated heterocycles is also a growing trend in medicinal chemistry to improve the properties and three-dimensionality of drug candidates, suggesting that derivatives of this scaffold could find applications beyond materials science. researchgate.netwikipedia.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.